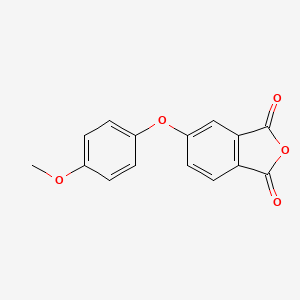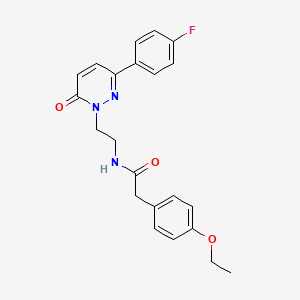![molecular formula C19H19N3O4 B2954974 N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1115871-29-8](/img/structure/B2954974.png)
N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and appropriate catalysts.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the quinazoline derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a potential bioactive compound for studying cellular processes and interactions.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinazoline moiety is known to interact with various kinases, potentially inhibiting their activity and affecting cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: can be compared with other quinazoline derivatives, such as:
Uniqueness
This compound is unique due to the presence of the dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness can be explored further in research to identify specific applications and advantages.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-20-15-7-5-4-6-14(15)19(21-12)26-11-18(23)22-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFTXSVUIXZKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2954893.png)
![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![4-(1H-1,2,3-triazol-1-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2954899.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)
![1-[(1S)-1-Azidopropyl]-4-fluorobenzene](/img/structure/B2954901.png)


![(3,4-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2954904.png)
![N-(2,5-dimethoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2954906.png)
![2-(2-Ethoxyethyl)-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2954908.png)

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2954911.png)

